molecular formula C18H23N3O2S B6521563 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 946367-68-6

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B6521563
CAS RN: 946367-68-6
M. Wt: 345.5 g/mol
InChI Key: KELUMBAXVYZXKH-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, commonly referred to as CIMSA, is a synthetic, small molecule compound derived from imidazole and sulfonamide. It is a highly lipophilic compound with a molecular weight of approximately 320 g/mol, and has been studied for its potential applications in medical and scientific research. CIMSA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives exhibit promising antibacterial properties. Researchers have explored the potential of this compound as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its activity against mycobacteria, including Mycobacterium tuberculosis, is particularly noteworthy. By disrupting bacterial cell membranes or inhibiting essential enzymes, it could contribute to novel therapeutic strategies .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Imidazole-containing compounds have demonstrated anti-inflammatory effects by modulating cytokines, inhibiting inflammatory pathways, and reducing tissue damage. Investigating the anti-inflammatory potential of our compound could lead to novel drug candidates .

Antitumor Properties

Cancer research often focuses on identifying compounds that selectively target tumor cells. Imidazole derivatives have shown promise as antitumor agents by interfering with cell proliferation, angiogenesis, and metastasis. Our compound’s unique structure may contribute to its efficacy in inhibiting tumor growth .

Antidiabetic Activity

Managing diabetes remains a global health challenge. Some imidazole-based compounds exhibit antidiabetic effects by enhancing insulin sensitivity, regulating glucose metabolism, and protecting pancreatic β-cells. Investigating whether our compound shares these properties could open new avenues for diabetes treatment .

Antioxidant Potential

Oxidative stress contributes to aging, neurodegenerative diseases, and other health issues. Imidazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Our compound’s specific substitution pattern may enhance its antioxidant activity .

Ulcerogenic Activity

While most research aims to prevent ulcers, understanding ulcerogenic properties is equally important. Imidazole-containing compounds have been studied for their potential to induce gastric ulcers. Investigating our compound’s effects on gastric mucosa could provide insights into ulcerogenesis .

Mechanism of Action

Target of Action

The compound “2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target proteins . The exact mode of action of “2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is currently unknown due to the lack of specific studies on this compound.

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Given the broad range of activities reported for imidazole derivatives , “2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” could potentially have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which could influence their behavior in different environments

properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-9-7-14(8-10-16)20-17(22)13-24-18-19-11-12-21(18)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELUMBAXVYZXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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